molecular formula C23H19N3O3S B12009436 (5E)-5-(2H-Chromen-3-ylmethylene)-2-(4-propoxyphenyl)[1,3]thiazolo[3,2-B][1,2,4]triazol-6(5H)-one CAS No. 606962-49-6

(5E)-5-(2H-Chromen-3-ylmethylene)-2-(4-propoxyphenyl)[1,3]thiazolo[3,2-B][1,2,4]triazol-6(5H)-one

Cat. No.: B12009436
CAS No.: 606962-49-6
M. Wt: 417.5 g/mol
InChI Key: CJYNSVWFXBOOJR-DEDYPNTBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

  • The compound’s systematic name is quite a mouthful, so let’s break it down. It consists of several structural elements:
    • The chromen-3-ylmethylene group, which is a chromene ring with a substituted methylene (CH₂) group.
    • The 4-propoxyphenyl group, which is a phenyl ring with a propoxy (C₃H₇O) substituent.
    • The thiazolo[3,2-B][1,2,4]triazol-6(5H)-one moiety, which contains a thiazole ring fused to a triazole ring.
  • Overall, this compound exhibits a diverse array of heterocyclic rings, making it intriguing for further study.
  • Preparation Methods

    • Unfortunately, specific synthetic routes for this compound are not readily available in the literature. researchers often employ multistep syntheses involving cyclization reactions to form the various rings.
    • Industrial production methods may involve modifications of existing synthetic routes or optimization for large-scale production.
  • Chemical Reactions Analysis

      Oxidation: The chromene ring could undergo oxidation, potentially leading to the formation of a quinone derivative.

      Reduction: Reduction of the chromene double bond could yield a saturated derivative.

      Substitution: The phenyl and thiazole rings are susceptible to substitution reactions.

      Common Reagents and Conditions: Reagents like oxidants (e.g., KMnO₄), reducing agents (e.g., NaBH₄), and nucleophiles (e.g., amines) may be employed.

      Major Products: These reactions could yield derivatives with altered functional groups or ring structures.

  • Scientific Research Applications

      Chemistry: Investigating the reactivity of this compound and its derivatives can lead to novel synthetic methodologies.

      Biology: Researchers might explore its potential as a bioactive compound, studying its interactions with enzymes, receptors, or cellular processes.

      Medicine: Screening for pharmacological activities (e.g., antimicrobial, anticancer) is crucial.

      Industry: If scalable synthesis is achievable, applications in materials science or agrochemicals could be explored.

  • Mechanism of Action

    • Unfortunately, specific information on the mechanism of action for this compound is scarce. understanding its interactions with biological targets (e.g., proteins, nucleic acids) would be essential.
    • Potential pathways could involve inhibition of enzymes, modulation of signaling cascades, or interference with cellular processes.
  • Comparison with Similar Compounds

      Similar Compounds:

      Uniqueness: The fusion of chromene, phenyl, and thiazole-triazole rings in this compound sets it apart. Its diverse structure warrants further investigation.

    Properties

    CAS No.

    606962-49-6

    Molecular Formula

    C23H19N3O3S

    Molecular Weight

    417.5 g/mol

    IUPAC Name

    (5E)-5-(2H-chromen-3-ylmethylidene)-2-(4-propoxyphenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-one

    InChI

    InChI=1S/C23H19N3O3S/c1-2-11-28-18-9-7-16(8-10-18)21-24-23-26(25-21)22(27)20(30-23)13-15-12-17-5-3-4-6-19(17)29-14-15/h3-10,12-13H,2,11,14H2,1H3/b20-13+

    InChI Key

    CJYNSVWFXBOOJR-DEDYPNTBSA-N

    Isomeric SMILES

    CCCOC1=CC=C(C=C1)C2=NN3C(=O)/C(=C\C4=CC5=CC=CC=C5OC4)/SC3=N2

    Canonical SMILES

    CCCOC1=CC=C(C=C1)C2=NN3C(=O)C(=CC4=CC5=CC=CC=C5OC4)SC3=N2

    Origin of Product

    United States

    Disclaimer and Information on In-Vitro Research Products

    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.